molecular formula C9H8N2 B13592390 3-Ethenylimidazo[1,2-a]pyridine

3-Ethenylimidazo[1,2-a]pyridine

Cat. No.: B13592390
M. Wt: 144.17 g/mol
InChI Key: WMQIKNOIHXVCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with an ethenyl group attached at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions . Another approach is the metal-free direct synthesis, which emphasizes eco-friendly protocols .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethenyl group allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for electrophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound with a similar fused bicyclic structure.

    2-Substituted Imidazo[1,2-a]pyridines: Compounds with substitutions at the second position, such as 2-methylimidazo[1,2-a]pyridine.

    3-Substituted Imidazo[1,2-a]pyridines: Compounds with various substituents at the third position, like 3-methylimidazo[1,2-a]pyridine.

Uniqueness: 3-Ethenylimidazo[1,2-a]pyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H8N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h2-7H,1H2

InChI Key

WMQIKNOIHXVCOA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C2N1C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.